Cas no 149586-34-5 (N-(Phenylsulfonyl)-L-tryptophan)

149586-34-5 structure
Nome del prodotto:N-(Phenylsulfonyl)-L-tryptophan
Numero CAS:149586-34-5
MF:C17H16N2O4S
MW:344.384943008423
MDL:MFCD09749744
CID:3785897
PubChem ID:770862
N-(Phenylsulfonyl)-L-tryptophan Proprietà chimiche e fisiche
Nomi e identificatori
-
- L-Tryptophan, N-(phenylsulfonyl)-
- (2S)-3-(1H-indol-3-yl)-2-(phenylsulfonylamino)propanoic acid
- (2S)-3-(1H-indol-3-yl)-2-(phenylsulfonylamino)propionic acid
- MFCD09749744
- N-(phenylsulfonyl)-L-tryptophan
- (2S)-2-(benzenesulfonamido)-3-(1H-indol-3-yl)propanoic acid
- (Phenylsulfonyl)-l-tryptophan
- (2S)-2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid
- VS-09360
- (2S)-2-benzenesulfonamido-3-(1H-indol-3-yl)propanoicacid
- 149586-34-5
- CS-0270205
- EN300-303148
- STK716543
- CHEMBL5307136
- SCHEMBL5191094
- BBL029675
- Oprea1_471686
- AF-399/40881368
- N-(phenylsulfonyl)tryptophan
- AKOS005533358
- N-(Phenylsulfonyl)-L-tryptophan
-
- MDL: MFCD09749744
- Inchi: InChI=1S/C17H16N2O4S/c20-17(21)16(19-24(22,23)13-6-2-1-3-7-13)10-12-11-18-15-9-5-4-8-14(12)15/h1-9,11,16,18-19H,10H2,(H,20,21)
- Chiave InChI: VAHNPPHUNSPFKI-UHFFFAOYSA-N
- Sorrisi: OC(=O)C(Cc1c[nH]c2ccccc12)NS(=O)(=O)c1ccccc1
Proprietà calcolate
- Massa esatta: 344.08307817Da
- Massa monoisotopica: 344.08307817Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 3
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 24
- Conta legami ruotabili: 6
- Complessità: 539
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.9
- Superficie polare topologica: 108Ų
N-(Phenylsulfonyl)-L-tryptophan Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-303148-5.0g |
(2S)-2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid |
149586-34-5 | 5g |
$2277.0 | 2023-05-24 | ||
OTAVAchemicals | 1090547-250MG |
(2S)-2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid |
149586-34-5 | 95% | 250MG |
$125 | 2023-06-25 | |
Enamine | EN300-303148-0.1g |
(2S)-2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid |
149586-34-5 | 90% | 0.1g |
$272.0 | 2023-09-06 | |
Enamine | EN300-303148-0.25g |
(2S)-2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid |
149586-34-5 | 90% | 0.25g |
$389.0 | 2023-09-06 | |
Enamine | EN300-303148-1.0g |
(2S)-2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid |
149586-34-5 | 1g |
$785.0 | 2023-05-24 | ||
Enamine | EN300-303148-0.5g |
(2S)-2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid |
149586-34-5 | 90% | 0.5g |
$613.0 | 2023-09-06 | |
Enamine | EN300-303148-2.5g |
(2S)-2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid |
149586-34-5 | 90% | 2.5g |
$1539.0 | 2023-09-06 | |
Enamine | EN300-717810-1.0g |
2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid |
149586-34-5 | 95.0% | 1.0g |
$485.0 | 2025-03-19 | |
A2B Chem LLC | AI97887-500mg |
N-(phenylsulfonyl)-L-tryptophan |
149586-34-5 | 95% | 500mg |
$367.00 | 2024-04-20 | |
OTAVAchemicals | 1090547-1G |
(2S)-2-benzenesulfonamido-3-(1H-indol-3-yl)propanoic acid |
149586-34-5 | 95% | 1G |
$200 | 2023-06-25 |
N-(Phenylsulfonyl)-L-tryptophan Letteratura correlata
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
-
Marie Versaevel,Maryam Riaz,Thomas Grevesse,Sylvain Gabriele Soft Matter, 2013,9, 6665-6676
149586-34-5 (N-(Phenylsulfonyl)-L-tryptophan) Prodotti correlati
- 501113-06-0(4-phenyl-3-(2-phenylethyl)sulfanyl-5-(thiophen-2-yl)-4H-1,2,4-triazole)
- 1804829-13-7(6-(Chloromethyl)-4-(difluoromethyl)-2-iodo-3-(trifluoromethoxy)pyridine)
- 1240685-96-4([2-(4-Methoxyphenoxy)ethyl](methyl)(prop-2-yn-1-yl)amine)
- 1090002-03-1(1-benzyl-N-ethyl-N-(4-oxo-3,4-dihydroquinazolin-2-yl)methyl-1H-indole-3-carboxamide)
- 1210047-63-4(6-Bromo-5-chloroquinoxaline)
- 1804524-60-4(4-Amino-2-(aminomethyl)-5-methoxy-3-(trifluoromethoxy)pyridine)
- 2418727-74-7([4-(1-Aminoethyl)piperidin-1-yl]-[4-(difluoromethyl)-3-fluorophenyl]methanone;hydrochloride)
- 1366284-77-6((3R)-3-amino-3-(4-chlorothiophen-2-yl)propanoic acid)
- 2680847-34-9(2-{1-(prop-2-en-1-yloxy)carbonylazetidin-3-ylidene}propanoic acid)
- 597-98-8(5,5-dimethylcyclohexane-1,3-diol)
Fornitori consigliati
pengshengyue
Membro d'oro
CN Fornitore
Grosso

Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti
